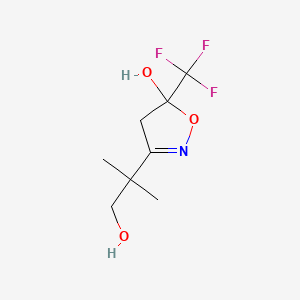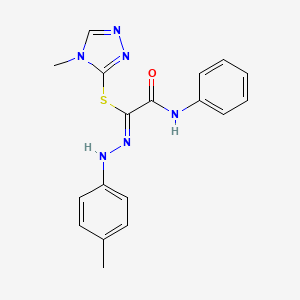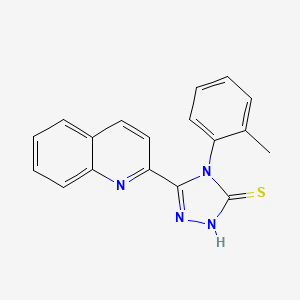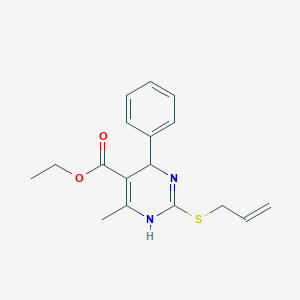
6-Bromo-2-oxo-1,3-benzoxathiol-5-yl dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a bromine atom, an oxo group, and a dimethylsulfamate group attached to a benzoxathiol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-oxo-2H-1,3-benzoxathiol, followed by the introduction of the N,N-dimethylsulfamate group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization, distillation, or chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The oxo group can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The N,N-dimethylsulfamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxo or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE involves its interaction with specific molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. The N,N-dimethylsulfamate group may enhance its solubility and facilitate its transport within biological systems. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,6-DIBROMO-2-OXO-1,3-BENZOXATHIOL-5-YL ACETATE: Similar structure but with an acetate group instead of the N,N-dimethylsulfamate group.
6-BROMO-2-OXO-1,3-BENZOXATHIOL-5-YL METHYLCARBAMATE: Contains a methylcarbamate group instead of the N,N-dimethylsulfamate group.
Uniqueness
6-BROMO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL N,N-DIMETHYLSULFAMATE is unique due to the presence of the N,N-dimethylsulfamate group, which imparts distinct chemical properties and potential biological activities. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H8BrNO5S2 |
|---|---|
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
(6-bromo-2-oxo-1,3-benzoxathiol-5-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C9H8BrNO5S2/c1-11(2)18(13,14)16-6-4-8-7(3-5(6)10)15-9(12)17-8/h3-4H,1-2H3 |
Clave InChI |
LKOAKYFMWYRHRF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)OC1=C(C=C2C(=C1)SC(=O)O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[1,3]dioxol-5-yl-[6-(3,4-dimethoxy-phenyl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15005756.png)

![5'-benzyl-3'-methyl-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B15005764.png)

![6-(3,4-dichlorophenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15005773.png)

![1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B15005792.png)
![Ethyl 5-[({[4-(phenylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15005794.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B15005802.png)
![N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15005809.png)

![N-benzyl-N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15005823.png)
![Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15005825.png)
